ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core fused with various functional groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDUJUECOTDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include other thienopyridazine derivatives and related heterocyclic compounds such as:
- **Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate .
- Pyrimidothienopyridazine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article examines its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, characterized by:
- Ethyl ester at the carboxylate position
- 4-chlorophenyl group at the 3-position
- Propanamide group at the 5-position
These structural attributes contribute to its unique pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 226.66 g/mol .
Pharmacological Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities, including:
- Adenosine A1 receptor modulation : this compound has shown potential as an allosteric modulator and antagonist of adenosine receptors. This interaction suggests applications in treating cardiovascular diseases and neurological disorders where adenosine signaling is critical .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of similar thieno derivatives. For instance, related compounds have demonstrated effectiveness against various pathogens due to their ability to disrupt cellular processes .
Synthesis and Evaluation
The synthesis of this compound typically involves several chemical reactions to form the desired structure. These pathways allow for modifications that enhance biological activity or create derivatives with improved pharmacological profiles .
Comparative Analysis of Similar Compounds
To understand the biological activity of this compound better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Contains methoxy group | Potential anti-inflammatory properties |
| 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
This table illustrates the diversity within the thieno[3,4-d]pyridazine class and highlights how different substituents can influence biological activities .
Preliminary data suggest that this compound interacts with adenosine receptors. Further studies utilizing molecular docking and binding assays are essential to elucidate its mechanism of action and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-thieno[3,4-d]pyridazine-1-carboxylate?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent polarity, and stoichiometry. For example, the thieno[3,4-d]pyridazine core is typically assembled via cyclocondensation of thiophene derivatives with hydrazine analogs, followed by functionalization of the 5-position with propanamide . Key challenges include minimizing side reactions (e.g., oxidation of the thiophene ring) and ensuring regioselectivity during substitutions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound ≥95% purity .
Q. How can researchers validate the structural conformation of this compound to assess its bioactivity?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation, particularly to analyze the spatial orientation of the 4-chlorophenyl and propanamido groups, which influence target binding . Computational methods like density functional theory (DFT) can predict intramolecular interactions (e.g., hydrogen bonding between the amide and pyridazine carbonyl groups), validated against experimental spectroscopic data (e.g., -NMR coupling constants) .
Q. What analytical techniques are recommended for purity assessment and functional group characterization?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Functional Groups : FT-IR for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) vibrations; -NMR to confirm ester (δ ~165 ppm) and pyridazine (δ ~150 ppm) carbons .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC values across assays) be resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Standardize protocols by:
- Using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Validating target engagement via competitive binding assays (e.g., fluorescence anisotropy for receptor affinity) .
- Applying statistical tools like ANOVA to identify outliers and ensure reproducibility across replicates .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with adenosine receptors or kinase domains, guided by the compound’s 3D conformation .
- Binding Assays : Surface plasmon resonance (SPR) to quantify dissociation constants () for candidate targets .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes linked to apoptosis or inflammation .
Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations at the 3-(4-chlorophenyl) and 5-propanamido positions (e.g., replacing Cl with F or altering alkyl chain length) .
- Bioactivity Testing : Compare IC values across analogs in standardized assays (e.g., kinase inhibition).
- Data Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
